

Endogenous Ligands of the Neuropeptide Y5 Receptor: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the endogenous ligands for the Neuropeptide Y5 (NPY5) receptor, a critical target in the regulation of energy homeostasis and a focal point for therapeutic development in obesity and related metabolic disorders. This document details the binding affinities, experimental methodologies for characterization, and the intricate signaling pathways activated by these native peptides.

Primary Endogenous Ligands

The Neuropeptide Y5 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily activated by three endogenous peptide ligands belonging to the pancreatic polypeptide (PP)-fold family: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP).[1][2] These 36-amino acid peptides share a conserved structural motif, the "PP-fold," which is crucial for their biological activity. While all three peptides can bind to the NPY5 receptor, they exhibit distinct affinity profiles across the various NPY receptor subtypes.

Neuropeptide Y (NPY) is the most potent and widely studied endogenous agonist for the NPY5 receptor. It is abundantly expressed in the central nervous system and plays a pivotal role in stimulating food intake.[3]

Peptide YY (PYY), primarily secreted from endocrine L-cells of the gastrointestinal tract in response to food, also binds with high affinity to the NPY5 receptor.[1] Its full-length form,



PYY(1-36), is a potent agonist, while the truncated form, PYY(3-36), shows a preference for the NPY2 receptor.

Pancreatic Polypeptide (PP), released from the pancreas, exhibits a lower affinity for the NPY5 receptor compared to NPY and PYY.[1] Its primary target is the NPY4 receptor.

Quantitative Binding Affinity Data

The binding affinities of the endogenous ligands for the human NPY receptor subtypes are summarized in the table below. These values, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), are compiled from various radioligand binding assays and are indicative of the ligand's potency at the respective receptors. It is important to note that absolute values can vary depending on the experimental conditions, cell type, and radioligand used.

Ligand	NPY1 Receptor (Ki/IC50, nM)	NPY2 Receptor (Ki/IC50, nM)	NPY4 Receptor (Ki/IC50, nM)	NPY5 Receptor (Ki/IC50, nM)
Neuropeptide Y (NPY)	High Affinity	High Affinity	Moderate Affinity	High Affinity (single-digit nM) [2]
Peptide YY (PYY) (1-36)	High Affinity	High Affinity	Low Affinity	High Affinity (single-digit nM) [2]
Pancreatic Polypeptide (PP)	Low Affinity	Low Affinity	High Affinity (pM to low nM)	Lower Affinity (nanomolar range)[1][4]

Experimental Protocols

The characterization of endogenous ligands for the NPY5 receptor relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competition)



This assay is used to determine the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

- HEK293 cells stably expressing the human NPY5 receptor.
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 1% BSA, pH 7.4).[5]
- Radioligand (e.g., [125]]PYY, [125][Leu31,Pro34]PYY).
- Unlabeled endogenous ligands (NPY, PYY, PP) for competition.
- Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
- Scintillation fluid and a scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture HEK293-hNPY5R cells to confluency.
 - Harvest cells and homogenize in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration (e.g., using a BCA assay).
- Binding Reaction:



- In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 μg protein/well).
- Add increasing concentrations of the unlabeled competitor ligand.
- Add a fixed concentration of the radioligand (typically at or below its Kd value).
- Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Separation and Counting:
 - Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a common downstream signaling event for many GPCRs, including NPY receptors when co-expressed with a promiscuous $G\alpha$ subunit.[7]

Materials:



- HEK293 or CHO cells stably expressing the human NPY5 receptor and a promiscuous G protein (e.g., Gα16 or a chimeric Gαq/i).[2][7]
- · Cell culture medium.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
- Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- Endogenous ligands (NPY, PYY, PP).
- A fluorescence plate reader with an integrated fluid handling system (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating:
 - Seed the engineered cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
- Dye Loading:
 - Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
 - After incubation, wash the cells with assay buffer to remove excess dye.
- Ligand Stimulation and Measurement:
 - Place the cell plate into the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading for each well.
 - The instrument's fluid handling system injects varying concentrations of the endogenous ligand into the wells.



 Immediately following ligand addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

Data Analysis:

- The response is typically quantified as the peak fluorescence intensity or the area under the curve.
- Plot the response against the logarithm of the ligand concentration to generate a doseresponse curve.
- Calculate the EC50 value (the concentration of ligand that produces 50% of the maximal response).

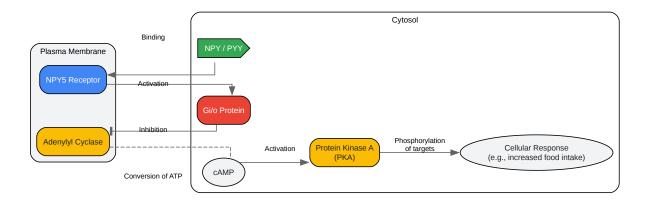
Signaling Pathways

The NPY5 receptor, upon binding its endogenous ligands, primarily couples to inhibitory G proteins of the Gi/o family.[4] This initiates a cascade of intracellular signaling events that ultimately mediate the physiological effects of the receptor.

Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the NPY5 receptor involves the inhibition of adenylyl cyclase.[4]





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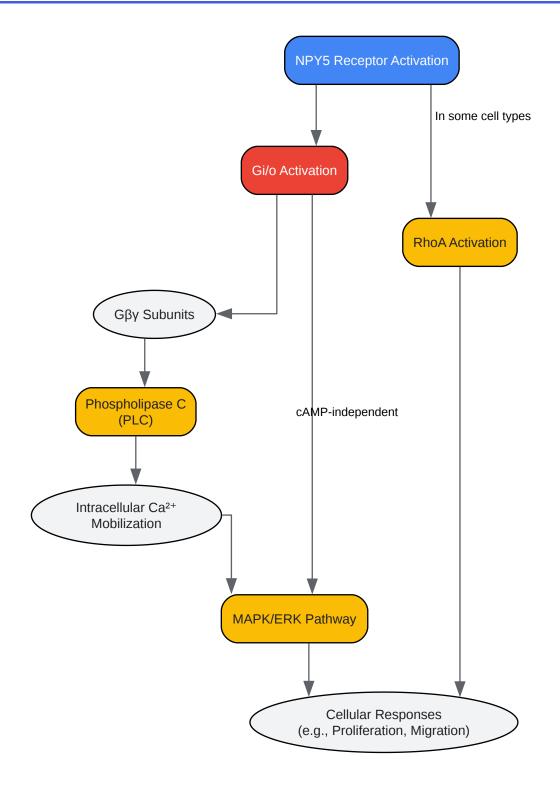
NPY5R-mediated inhibition of the cAMP pathway.

Upon ligand binding, the activated NPY5 receptor promotes the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of downstream target proteins involved in various cellular processes, including metabolism and neuronal excitability.[8]

Modulation of Intracellular Calcium and other Pathways

While the primary pathway involves cAMP inhibition, NPY5 receptor activation can also lead to the modulation of other signaling cascades.





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Additional signaling pathways of the NPY5R.

Activation of the NPY5 receptor can also lead to an increase in intracellular calcium, although this is often observed when the receptor is heterologously expressed with promiscuous G

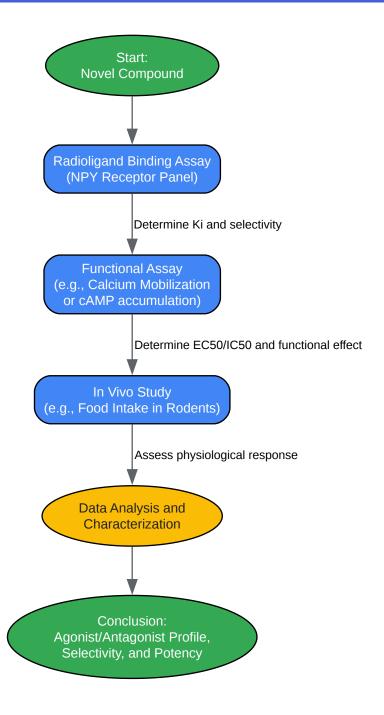


proteins that couple to phospholipase C (PLC).[2] Furthermore, studies have shown that NPY5 receptor signaling can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is implicated in cell proliferation and migration.
[10] In some cellular contexts, the NPY5 receptor has been shown to stimulate the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell motility.[11][12]

Experimental Workflow Example

The following diagram illustrates a typical workflow for characterizing a novel compound's activity at the NPY5 receptor.





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